Cyclotene

Description

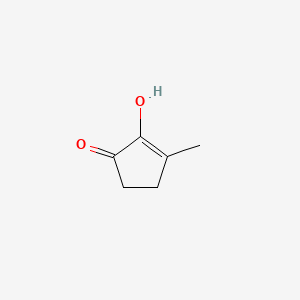

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAKWWQIUFSQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035128 | |

| Record name | Cyclotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, white, crystalline powder with a nutty odour, maple-liquorice aroma in dilute solution | |

| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclo- pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol and propylene glycol; slightly soluble in most fixed oils and 1 g in 72 ml water, 1 g in 5 ml 90% alcohol (in ethanol) | |

| Record name | Methylcyclo- pentenolone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/95/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-71-7 | |

| Record name | 2-Hydroxy-3-methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYCLOPENTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/627E92X64B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dielectric Properties of Cyclotene™ Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dielectric properties of Cyclotene™ resins, a family of advanced electronics resins based on benzocyclobutene (BCB). Renowned for their low dielectric constant and loss, excellent thermal stability, and low moisture absorption, Cyclotene™ resins are extensively utilized in microelectronics, including applications in passivation layers, interlayer dielectrics, and advanced packaging. This document collates key quantitative data, details experimental protocols for property measurement, and presents visual representations of experimental workflows.

Core Dielectric Properties

Cyclotene™ resins, particularly the 3000 and 4000 series, exhibit stable dielectric properties over a wide range of frequencies, making them suitable for high-frequency applications.[1][2] These properties are crucial for ensuring signal integrity and minimizing power loss in electronic devices.

Quantitative Data Summary

The dielectric and electrical properties of Cyclotene™ 3000 and 4000 series resins are summarized in the tables below. These values are compiled from various technical datasheets and research publications.

Table 1: Dielectric Properties of Cyclotene™ 3000 Series Resins

| Property | Measured Value | Frequency Range |

| Dielectric Constant | 2.50 - 2.65 | 1 - 20 GHz |

| Dissipation Factor | 0.0008 - 0.002 | 1 - 20 GHz |

| Breakdown Voltage | 5.3 x 10⁶ V/cm | - |

| Leakage Current | 6.8 x 10⁻¹⁰ A/cm² at 1.0 MV/cm | - |

| Volume Resistivity | 1 x 10¹⁹ Ω·cm | - |

Data sourced from references[3][4][5].

Table 2: Dielectric Properties of Cyclotene™ 4000 Series Resins

| Property | Value | Frequency Range |

| Dielectric Constant | 2.65 | 1 kHz – 20 GHz |

| Dissipation Factor | 0.0008 | 1 kHz – 1 MHz |

| Breakdown Voltage | 3 x 10⁶ V/cm to 5.3 MV/cm | - |

| Leakage Current | 4.7 x 10⁻¹⁰ A/cm² at 1.0 MV/cm | - |

| Volume Resistivity | 1 x 10¹⁹ Ω·cm | - |

Data sourced from references[6][7].

Experimental Protocols

The characterization of the dielectric properties of Cyclotene™ resins involves a suite of standardized tests, primarily governed by ASTM standards. The following sections detail the methodologies for key experiments.

Dielectric Constant and Dissipation Factor (ASTM D150)

This test method covers the determination of the relative permittivity (dielectric constant) and dissipation factor of solid electrical insulating materials over a frequency range from less than 1 Hz to several hundred megahertz.[8][9][10][11]

Methodology:

-

Specimen Preparation: A thin film of Cyclotene™ resin is prepared, typically by spin-coating onto a substrate to achieve a uniform thickness. The specimen is then cured according to the manufacturer's recommendations to ensure complete polymerization.[4] The thickness of the specimen is a critical parameter and must be measured accurately.[10]

-

Electrode Application: Electrodes are applied to the surfaces of the specimen. These can be in the form of metallic foils, conductive paint, or vacuum-deposited metal. The choice of electrode material and its application method is crucial to ensure good contact and minimize air gaps.

-

Test Apparatus: A capacitance bridge, resonant circuit, or a vector network analyzer is used to measure the capacitance and AC loss of the specimen. The test is conducted within a controlled environment, often in a test chamber where temperature and humidity can be regulated.

-

Measurement: An alternating voltage is applied to the specimen, and the resulting capacitance and dissipation factor are measured at various frequencies.

-

Calculation: The dielectric constant (relative permittivity) is calculated from the measured capacitance, the dimensions of the specimen and electrodes, and the permittivity of free space. The dissipation factor is directly measured by the instrument.

Experimental Workflow for ASTM D150

Caption: Workflow for Dielectric Constant and Dissipation Factor Measurement.

Dielectric Strength (ASTM D149)

This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials at commercial power frequencies.[12][13][14][15]

Methodology:

-

Specimen Preparation: A flat plaque or film of the Cyclotene™ resin is prepared with a uniform thickness, typically between 0.8 to 3.2 mm.[14] The specimen should be free of any defects that could affect the test results.

-

Test Environment: The test is usually conducted in air or insulating oil to prevent flashover around the edges of the specimen.[14] Temperature and humidity are controlled as they can significantly influence the results.

-

Electrode Configuration: The specimen is placed between two electrodes. The size and shape of the electrodes are specified in the standard.

-

Voltage Application: An increasing AC voltage is applied to the electrodes. There are three common methods for voltage application:

-

Short-Time Method: The voltage is increased from zero at a uniform rate until breakdown occurs.[14]

-

Slow Rate-of-Rise Method: The voltage is initially raised to 50% of the anticipated breakdown voltage and then increased at a slower, uniform rate.[14]

-

Step-by-Step Method: The voltage is increased in discrete steps and held for a specific duration at each step until failure.[14]

-

-

Breakdown Detection: Dielectric breakdown is indicated by a puncture of the specimen, which is typically detected by a sudden drop in voltage and an increase in current.

-

Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen and is expressed in volts per unit thickness (e.g., V/mil or kV/mm).[14]

Experimental Workflow for ASTM D149

Caption: Workflow for Dielectric Strength Measurement.

Volume and Surface Resistivity (ASTM D257)

These test methods cover the procedures for the measurement of DC insulation resistance, volume resistance, and surface resistance of insulating materials.[16][17][18][19]

Methodology:

-

Specimen Preparation: A specimen of Cyclotene™ resin, typically a 4-inch disk or square, is prepared.[18] The surfaces should be clean and free from contamination.

-

Electrode Configuration: A specific three-electrode arrangement is used: a guarded electrode, a guard electrode, and an unguarded electrode. This configuration allows for the separation of volume and surface currents.

-

Test Environment: The measurements are highly sensitive to temperature and humidity, which must be carefully controlled and recorded.[16]

-

Electrification: A DC voltage is applied to the specimen for a specified period, typically 60 seconds, to allow the current to stabilize.[18]

-

Current Measurement: The current flowing through the volume of the material (for volume resistivity) or along its surface (for surface resistivity) is measured using a sensitive ammeter.

-

Calculation:

-

Volume Resistivity: Calculated from the measured volume resistance, the effective area of the guarded electrode, and the average thickness of the specimen. It is expressed in ohm-centimeters (Ω·cm).[19]

-

Surface Resistivity: Calculated from the measured surface resistance and the geometric dimensions of the electrodes. It is expressed in ohms per square (Ω/sq).[19]

-

Logical Relationship for Resistivity Measurement

Caption: Logical Flow for Calculating Volume and Surface Resistivity.

Advanced Measurement Techniques for Thin Films

For thin-film applications, which are common for Cyclotene™ resins, more specialized techniques are often employed.

Split-Post Dielectric Resonator (SPDR)

The SPDR technique is a highly accurate resonance method for measuring the complex permittivity of dielectric substrates and thin films at microwave frequencies (typically 1 to 20 GHz).[20][21][22]

Methodology:

-

A thin film of Cyclotene™ is deposited on a low-loss substrate.

-

The substrate with the film is placed in the air gap of the SPDR fixture.

-

A vector network analyzer is used to measure the resonant frequency and the quality factor (Q-factor) of the resonator with and without the sample.

-

The changes in resonant frequency and Q-factor are then used to calculate the dielectric constant and loss tangent of the thin film. A key advantage of this method is its non-destructive nature.[20]

Terahertz Time-Domain Spectroscopy (THz-TDS)

THz-TDS is a powerful technique for determining the dielectric constants of polymer films in the terahertz frequency range.[23]

Methodology:

-

A short pulse of THz radiation is passed through the Cyclotene™ film.

-

The changes in the amplitude and phase of the THz pulse after passing through the material are measured.

-

By analyzing these changes, the complex dielectric constant of the material can be determined as a function of frequency.

These advanced techniques provide valuable data for high-frequency applications where the performance of Cyclotene™ resins is critical.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]

- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 4. mri.psu.edu [mri.psu.edu]

- 5. Dow CYCLOTENE™ 3022-63 Bisbenzocyclobutene (BCB) Electronic Resin datasheet [lookpolymers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ostec-materials.ru [ostec-materials.ru]

- 8. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]

- 9. file.yizimg.com [file.yizimg.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. store.astm.org [store.astm.org]

- 13. rauckmanutility.com [rauckmanutility.com]

- 14. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]

- 15. plastics.ulprospector.com [plastics.ulprospector.com]

- 16. infinitalab.com [infinitalab.com]

- 17. store.astm.org [store.astm.org]

- 18. Surface Resistivity, Volume Resistivity, ASTM D257, IEC 62631-3-1 [intertek.com]

- 19. DC Current Surface and Volume Resistivity - ASTM D257 - Test Method | Lucideon [lucideon.com]

- 20. Split Post Dielectric Resonators for Dielectric Measurements PDF Asset Page | Keysight [keysight.com]

- 21. researchgate.net [researchgate.net]

- 22. notes-application.abcelectronique.com [notes-application.abcelectronique.com]

- 23. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]

Cyclotene 3000 series material safety data sheet

An In-depth Technical Guide to Cyclotene® 3000 Series Resins

This technical guide provides comprehensive information on the Cyclotene® 3000 series of advanced electronic resins for researchers, scientists, and drug development professionals. This document consolidates key data on material properties, processing protocols, and safety precautions.

Introduction

The Cyclotene® 3000 series are B-staged bisbenzocyclobutene (BCB) derived resins developed for use as spin-on dielectric materials in microelectronic fabrication.[1][2][3] These resins are known for their low dielectric constant, low dielectric loss, low moisture absorption, and excellent planarization.[1][2][3][4] They are widely used in applications such as silicon and compound semiconductor passivation, interlayer dielectrics, integrated circuit (IC) packaging, and micro-electro-mechanical systems (MEMS).[1][2][5] There are four commercially available formulations in the Cyclotene® 3000 series.[1][2][5]

Material Properties

The physical, thermal, electrical, and mechanical properties of the Cyclotene® 3000 series resins are summarized in the tables below. These values are typical and should not be considered as product specifications.[1][5]

Solution Properties

| Property | 3022-35 | 3022-46 | 3022-57 | 3022-63 |

| Solvent | Mesitylene | Mesitylene | Mesitylene | Mesitylene |

| % Solids | 35 | 46 | 57 | 63 |

| Viscosity (cSt) | 38 | 200 | 1150 | 3100 |

Table 1: Solution properties of the different formulations of Cyclotene® 3000 series resins.[1]

Thermal, Electrical, and Mechanical Properties

| Property | Measured Value |

| Dielectric Constant (1-20 GHz) | 2.50 - 2.65 |

| Dissipation Factor (1-20 GHz) | 0.0008 - 0.002 |

| Breakdown Voltage | 5.3 x 10⁶ V/cm |

| Leakage Current (@ 1.0 MV/cm²) | 6.8 x 10⁻¹⁰ A/cm² |

| Volume Resistivity | 1 x 10¹⁹ Ω-cm |

| Thermal Conductivity | 0.29 W/m°K |

| Coefficient of Thermal Expansion (CTE) | 52 ppm/°C |

| Tensile Strength | 87 MPa |

| Tensile Modulus | 2.9 GPa |

| Elongation to Break | 8% |

| Glass Transition Temperature (Tg) by DMA | > 320°C |

| Moisture Absorption | < 0.2% |

Table 2: Summary of key thermal, electrical, and mechanical properties of cured Cyclotene® 3000 series resins.[1][5]

Safety and Handling

A Material Safety Data Sheet (MSDS) for a related product, Cyclotene® 4024-40 Advanced Electronics Resin, provides insight into the potential hazards and necessary precautions.

Emergency Overview

-

Appearance: Yellow liquid with an aromatic odor.

-

Hazards: WARNING! Combustible liquid and vapor. Causes eye irritation and may cause skin irritation. It may also cause an allergic skin reaction, respiratory tract irritation, and anesthetic effects. This substance is an aspiration hazard and can cause lung damage.[6]

Handling Precautions

-

Avoid contact with eyes, skin, and clothing.[6]

-

Avoid breathing vapor and ensure adequate ventilation.[6]

-

Keep away from heat, sparks, and flames.[6]

-

Ground and bond all equipment to prevent static discharge.[6]

-

Store in tightly closed original containers at room temperature.[1][5] The shelf life is two years from the date of manufacture.[1][5]

Disposal Considerations

-

Dispose of waste in a container for organic solvents, following all local, state, and federal regulations.[1][5]

Experimental Protocols

The following sections detail the standard processing procedures for depositing and patterning Cyclotene® 3000 series resins.

Substrate Preparation and Spin-Coating

A typical process flow for depositing Cyclotene® 3000 films involves surface cleaning, application of an adhesion promoter, spin-coating the resin, a hot plate soft bake, and finally, curing.

-

Surface Clean: The substrate is first cleaned to remove any contaminants.

-

Adhesion Promoter: An adhesion promoter, such as AP3000, is applied to the substrate to ensure good adhesion of the BCB film.

-

Spin-Coating: The Cyclotene® resin is dispensed onto the substrate, which is then spun at a specific speed to achieve the desired film thickness. The spin speed is typically in the range of 1500-2000 rpm.[1]

-

Edge-Bead Removal (EBR) and Backside Rinse: After spin-coating, a solvent like T1100 is used to remove the edge-bead from the top side and any contamination from the backside of the substrate.[5]

-

Hot Plate Soft Bake: The coated substrate is baked on a hot plate at a temperature between 80°C and 150°C for at least 60 seconds to remove solvent.[5]

Curing

The cure process polymerizes the BCB resin to achieve its final properties. Curing should be performed in an oxygen-free environment (less than 100 ppm O₂) to prevent oxidation.[5]

-

Soft Cure: A partial cure at 210°C for 40 minutes achieves approximately 75-82% polymerization.[1] This is used for multilayer applications.

-

Final Cure: A final cure is typically performed in a nitrogen-purged oven. The temperature is ramped up and held to achieve a high degree of polymerization.

Plasma Etching for Patterning

Patterning of Cyclotene® films is achieved through a plasma etch process.

The plasma for etching typically contains both oxygen and a fluorine-containing gas (e.g., CF₄, SF₆).[1][5] A common gas mixture is 4:1 O₂/CF₄ or 5:1 O₂/SF₆.[1][5] The etch rate can be controlled by adjusting the gas composition and plasma parameters.

References

Chemical structure and synthesis of benzocyclobutene (BCB)

An In-depth Technical Guide on the Chemical Structure and Synthesis of Benzocyclobutene (BCB)

Introduction

Benzocyclobutene (BCB), a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclobutane (B1203170) ring, is a versatile and highly valuable building block in organic synthesis, materials science, and medicinal chemistry.[1][2][3][4] Its unique structure, combining the aromatic stability of the benzene ring with the high ring strain of the cyclobutane moiety, imparts significant reactivity.[5][6] Upon thermal activation, the four-membered ring readily undergoes electrocyclic ring-opening to form a highly reactive o-quinodimethane (also known as an o-xylylene) intermediate.[1][6][7] This intermediate can participate in a variety of pericyclic reactions, most notably Diels-Alder cycloadditions, providing a powerful tool for the construction of complex polycyclic and heterocyclic frameworks.[1][4][6]

This reactivity has led to the application of BCB in the synthesis of natural products, pharmaceuticals like the heart-failure drug ivabradine, and advanced polymers.[2][4][8] BCB-based polymers are particularly noteworthy in the microelectronics industry, where they are used as low-κ dielectric materials for interconnects, wafer bonding, and passivation layers due to their excellent thermal stability, low moisture absorption, and desirable electrical properties.[3][9][10][11]

This guide provides a comprehensive overview of the chemical structure of BCB and details the key modern synthetic methodologies for its preparation, with a focus on experimental protocols and quantitative data for researchers in chemistry and drug development.

Chemical Structure and Properties

The fundamental structure of benzocyclobutene is a benzene ring fused to a cyclobutane ring, with the chemical formula C₈H₈.[3] The fusion of the strained four-membered ring to the aromatic system is the source of its unique chemical properties. The key reaction of BCB is its thermally induced ring-opening to form o-quinodimethane.[7][12] This process is a conrotatory electrocyclic reaction, governed by orbital symmetry rules.[6] The high reactivity of the o-quinodimethane intermediate is the driving force for subsequent reactions, which re-establish aromaticity.[1]

The temperature required for this ring-opening is typically around 250 °C, but can be significantly lowered by introducing substituents onto the cyclobutane ring.[13][14] This tunable reactivity is a key feature in the design of BCB-based thermosetting polymers, allowing for controlled cross-linking at specific temperatures.[7][14]

Synthesis of Benzocyclobutene

The synthesis of BCB has been a subject of extensive research, leading to a variety of methods. Modern approaches have increasingly focused on palladium-catalyzed C-H activation strategies, which offer high efficiency and functional group tolerance.

Palladium-Catalyzed Intramolecular C(sp³)–H Arylation

A powerful and modern method for constructing the benzocyclobutene scaffold involves the intramolecular C–H activation of methyl or methylene (B1212753) groups on an aromatic ring.[1][15] These methods often utilize a palladium catalyst to forge the critical C-C bond that forms the cyclobutane ring.

1. C-H Activation of Methyl Groups

One of the most efficient systems for BCB synthesis via methyl C-H activation employs a combination of a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst with a bulky electron-rich phosphine (B1218219) ligand, such as tri-tert-butylphosphine (B79228) (PᵗBu₃).[15][16] The reaction typically uses a carbonate base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[16] This method is particularly effective for substrates that have a quaternary benzylic carbon, which facilitates the cyclization.[16]

Quantitative Data for Pd-Catalyzed Synthesis via Methyl C-H Activation

| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(2-bromophenyl)-2-methylpropanoate | Pd(OAc)₂ (10) | (ᵗBu₃PH)BF₄ (20) | K₂CO₃ | DMF | 140 | 18 | 92 | [16] |

| 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate | Pd(OAc)₂ (10) | (ᵗBu₃PH)BF₄ (20) | K₂CO₃ | DMF | 140 | 18 | 85 | [16] |

| 2-(2-bromo-4-(trifluoromethyl)phenyl)-2-methylpropanoate | Pd(OAc)₂ (10) | (ᵗBu₃PH)BF₄ (20) | Cs₂CO₃ | DMF | 140 | 18 | 44 | [16] |

Experimental Protocol: Synthesis of Methyl 1-methylbenzocyclobutene-1-carboxylate [16]

-

Reaction Setup: To an oven-dried Schlenk tube, add methyl 2-(2-bromophenyl)-2-methylpropanoate (1.0 mmol), Pd(OAc)₂ (0.10 mmol, 10 mol%), (ᵗBu₃PH)BF₄ (0.20 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF (5 mL) via syringe.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at 140 °C.

-

Monitoring: Stir the reaction mixture for 18 hours, monitoring progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the aqueous layer and extract it with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield the benzocyclobutene product.

Below is a diagram illustrating the general catalytic cycle for this palladium-catalyzed C-H activation.

Caption: Catalytic cycle for BCB synthesis via Pd-catalyzed C-H activation.

2. Methylene-Selective C-H Arylation

More recently, methods have been developed for the challenging methylene-selective C-H arylation to form BCBs.[1] These reactions often use a transient directing group, such as glycine, in combination with a specific ligand to control selectivity.[1] This approach allows for the synthesis of BCBs from readily available ketones. Another advanced method uses bidentate amide-pyridone ligands with palladium catalysts to activate the C-H bonds of two adjacent methylene units in a carboxylic acid, providing access to a diverse range of BCB scaffolds.[2][8]

Thermal Ring-Opening and Polymerization

The defining reaction of BCB is its thermal isomerization to o-quinodimethane, which is the foundational step for its use in creating polymers.[6][7] This reaction does not release any small-molecule byproducts, which is a significant advantage in microelectronic fabrication.[4][10]

The process consists of two main steps:

-

Ring Opening: The strained four-membered BCB ring opens thermally to form the highly reactive diene, o-quinodimethane.[7]

-

Cycloaddition/Polymerization: The o-quinodimethane intermediate readily undergoes a [4+2] Diels-Alder cycloaddition with a suitable dienophile.[7] When BCB monomers with polymerizable groups (like vinyl groups) or other BCB molecules are present, this step leads to the formation of a highly cross-linked polymer network.[7][10]

This polymerization is the basis for commercial BCB-based polymers like CYCLOTENE™, which are used as high-performance dielectric materials.[7][9]

The following workflow illustrates the thermal ring-opening of BCB and its subsequent polymerization.

Caption: Reaction pathway for BCB polymerization via thermal activation.

Conclusion

Benzocyclobutene is a molecule of significant interest due to its unique reactivity, which stems from the fusion of a strained cyclobutane ring to an aromatic system. While early synthetic methods existed, modern palladium-catalyzed C-H activation reactions have revolutionized access to diverse and densely functionalized BCB derivatives. These efficient catalytic systems provide high yields and broader substrate scope, making BCBs more accessible for applications in drug discovery and complex molecule synthesis. Furthermore, the clean thermal ring-opening and subsequent polymerization of BCB are central to its use in advanced materials, particularly in the microelectronics sector. The continued development of novel synthetic routes and a deeper understanding of its reactivity will undoubtedly expand the applications of this versatile chemical scaffold.

References

- 1. scispace.com [scispace.com]

- 2. A better route to benzocyclobutenes, sought-after buildingblocks for drugs | EurekAlert! [eurekalert.org]

- 3. Benzocyclobutene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. scispace.com [scispace.com]

- 8. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]

- 9. rezaghodssi.com [rezaghodssi.com]

- 10. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]

- 11. US20060029324A1 - Benzocyclobutene polymer (BCB) as a passivation layer for optical passive elements - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzocyclobutene synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Cyclotene 3022 Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotene 3022 is a series of advanced electronics resins based on B-staged divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB).[1][2] These thermosetting polymers are known for their excellent dielectric properties, low moisture absorption, and high degree of planarization, making them suitable for a variety of microelectronics applications.[3][4][5] This guide provides a detailed overview of the physical and chemical properties of the Cyclotene 3022 series, with a focus on quantitative data, experimental methodologies, and the underlying chemical transformations. The Cyclotene 3022 series includes several formulations, primarily differing in viscosity, which in turn dictates the achievable film thickness.[4] The resins are typically supplied as solutions in mesitylene, a high-boiling aromatic solvent.[1][6]

Physical and Chemical Properties

The physical and chemical properties of Cyclotene 3022 resins are summarized in the tables below. These properties are crucial for understanding the material's behavior during processing and in its final application.

General Properties

| Property | Value | Source |

| Physical State | Liquid | [1] |

| Color | Yellow | [1] |

| Odor | Aromatic | [1] |

| Solvent | Mesitylene (1,3,5-trimethylbenzene) | [1][6] |

Solution Properties of Cyclotene 3022 Series

The primary distinction between the different grades of Cyclotene 3022 is their viscosity, which directly influences the achievable film thickness when applied by spin-coating.

| Property | 3022-35 | 3022-46 | 3022-57 | 3022-63 | Source |

| Viscosity (@ 25 °C, cSt) | 14 | 52 | 259 | 870 | [7][8][9][10] |

| Thickness Range (µm) | 1.0 - 2.4 | 2.4 - 5.8 | 5.7 - 15.6 | 9.5 - 26.0 | [7][8][9][10] |

Thermal Properties

| Property | Value | Source |

| Glass Transition Temperature (Tg) | > 350 °C | [9][11] |

| Coefficient of Thermal Expansion (CTE), linear | 42.0 µm/m-°C (@ 20.0 °C) | [9][11] |

| Thermal Conductivity | 0.290 W/m-K | [9][11] |

| Boiling Point (760 mmHg) | 162 °C (Literature for solvent) | [1] |

| Flash Point - Closed Cup | 44 °C (Literature, setaflash) | [1] |

| Autoignition Temperature | 559 °C (Literature) | [1] |

Mechanical Properties

| Property | Value | Source |

| Tensile Strength, Ultimate | 80.0 - 94.0 MPa | [9][11] |

| Elongation at Break | 5.5 - 10.5 % | [9][11] |

| Tensile Modulus | 2.70 - 3.10 GPa | [9][11] |

| Poisson's Ratio | 0.34 | [9][11] |

| Shear Modulus | 1.01 - 1.16 GPa | [9][11] |

| Residual Stress on Si | 26 - 30 MPa | [9] |

Electrical Properties

| Property | Value | Source |

| Dielectric Constant | 2.5 - 2.65 (@ 1.00e+9 - 2.00e+10 Hz) | [8][9] |

| Dissipation Factor | 0.00080 - 0.0020 (@ 1.00e+9 - 2.00e+10 Hz) | [8][9] |

| Volume Resistivity | 1.00e+19 ohm-cm | [8][9] |

| Dielectric Strength | 530 kV/mm | [8][9] |

| Leakage Current | 6.8 x 10⁻¹⁰ A/cm² at 1.0 MV/cm | [9][12] |

Other Physical Properties

| Property | Value | Source |

| Density (Specific Gravity, H₂O = 1) | 0.9521 (Literature for solution) | [1] |

| Vapor Pressure | 3.3 hPa @ 25 °C (Literature for solution) | [1] |

| Vapor Density (air = 1) | 4.1 (Literature for solution) | [1] |

| Water Absorption | ≤ 0.20 % | [9][11] |

| Solubility in Water (by weight) | 0.1 % | [1] |

Chemical Properties and Curing Mechanism

The key chemical property of Cyclotene 3022 is its ability to undergo thermal curing to form a highly cross-linked polymer network. This process does not produce any volatile byproducts, which is a significant advantage in microfabrication.[2]

Curing Reaction

The curing of the benzocyclobutene (BCB) monomer in Cyclotene 3022 is a two-step process. The first step involves the thermally induced ring-opening of the four-membered cyclobutene (B1205218) ring to form a highly reactive o-quinodimethane intermediate.[6] This intermediate then readily participates in a Diels-Alder reaction with the alkene groups present in the prepolymer, leading to the formation of a stable, cross-linked thermoset polymer with a tri-substituted tetrahydronaphthalene structure.[6]

Caption: Curing mechanism of Cyclotene 3022.

Experimental Protocols

Standard Curing Procedure

The recommended curing for Cyclotene 3022 is performed in an inert atmosphere, such as nitrogen, with an oxygen concentration below 100 ppm, as the film is susceptible to oxidation at temperatures of 150°C and higher.[4] A typical thermal cure schedule involves heating the coated substrate to 250°C for one hour.[6] This process results in a high degree of curing, typically around 95%.[6] For applications requiring multiple layers, a "soft cure" at a lower temperature and shorter duration (e.g., 210°C for 40 minutes) can be employed to achieve partial polymerization (75-82%) before applying subsequent layers.[4]

Monitoring the Curing Reaction via Fourier Transform Infrared Spectroscopy (FT-IR)

The progress of the curing reaction can be monitored using FT-IR spectroscopy.[6] The formation of the tetrahydronaphthalene structure during the Diels-Alder reaction can be tracked by the appearance and growth of a vibrational peak at approximately 1500 cm⁻¹.[6] An internal reference peak, such as the rocking mode of the methyl groups attached to the silicon atoms at 1253 cm⁻¹, can be used to normalize the spectra and quantify the degree of cure.[6]

Caption: Workflow for monitoring Cyclotene 3022 curing with FT-IR.

Applications in Research and Development

While Cyclotene 3022 is primarily used in microelectronics as a dielectric and for planarization, its unique properties may be of interest to researchers in other fields, including those in drug development for specialized applications such as microfluidic device fabrication or as a biocompatible coating, although its suitability for direct pharmaceutical applications would require extensive biocompatibility and toxicological studies.[1][3]

Safety and Handling

Cyclotene 3022 is a flammable liquid and vapor.[1] It can cause skin and respiratory irritation, and may cause sensitization by skin contact.[1] It is also toxic to aquatic organisms.[1] Appropriate personal protective equipment, including chemical-resistant gloves, goggles, and respiratory protection, should be used when handling this material.[1] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1]

References

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 5. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]

- 6. imapsjmep.org [imapsjmep.org]

- 7. plastic-price.com [plastic-price.com]

- 8. plastic-price.com [plastic-price.com]

- 9. Dow CYCLOTENE™ 3022-57 Bisbenzocyclobutene (BCB) Electronic Resin datasheet [lookpolymers.com]

- 10. lookpolymers.com [lookpolymers.com]

- 11. plastic-price.com [plastic-price.com]

- 12. mri.psu.edu [mri.psu.edu]

Thermal stability and glass transition temperature of Cyclotene

An In-depth Technical Guide to the Thermal Stability and Glass Transition Temperature of Cyclotene® Resins

For researchers, scientists, and drug development professionals, understanding the thermal properties of materials is paramount for ensuring the reliability and performance of advanced electronic and biomedical devices. Cyclotene®, a family of advanced electronic resins based on benzocyclobutene (BCB), is widely utilized for its excellent dielectric properties, high degree of planarization, and robust thermal stability. This guide provides a comprehensive overview of the thermal stability and glass transition temperature of various Cyclotene® resins.

Thermal Stability of Cyclotene® Resins

The thermal stability of a polymer refers to its ability to resist decomposition at high temperatures. For Cyclotene®, this is a critical attribute, particularly in microelectronics fabrication where multiple high-temperature processes are involved. The thermal stability is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a small percentage (e.g., 5%) of the material's weight has been lost.

Fully cured Cyclotene® resins exhibit exceptional thermal stability, with decomposition temperatures well above 350°C[1]. This high thermal stability is attributed to the highly crosslinked network structure formed during the curing process[2]. The polymerization of BCB is a thermally activated ring-opening reaction that does not produce any volatile byproducts, contributing to the stability of the final cured polymer[3].

For instance, the photosensitive Cyclotene® 4000 series shows a weight loss of 1.7% per hour at 350°C[4][5]. Modified BCB resins have also been developed with even higher thermal stability, with some formulations showing a 5% weight loss temperature (T5%) as high as 495.0°C and 512°C[2][6].

Glass Transition Temperature (Tg) of Cyclotene® Resins

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers like Cyclotene®. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is desirable for applications where the material must maintain its structural integrity at elevated operating temperatures.

Fully cured Cyclotene® resins are known for their very high glass transition temperatures, which are often stated to be above 350°C[3][7][8][9][10]. In some cases, the Tg is so high that it approaches the decomposition temperature, making it difficult to measure directly using Differential Scanning Calorimetry (DSC) because the material may start to degrade before the glass transition is observed[1][2]. For uncured Cyclotene®, the Tg is significantly lower, around 60°C, and increases with the degree of cure[1].

The high Tg of cured Cyclotene® is a direct result of the high crosslink density of the polymer network formed during the thermal curing process[2].

Quantitative Data Summary

The following tables summarize the key thermal properties of various Cyclotene® resins and modified BCB polymers based on available data.

Table 1: Thermal Properties of Standard Cyclotene® Resins

| Resin Series | Grade | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Cyclotene® 3000 Series | Dry Etch Resins | > 350°C[7] | > 350°C[1] |

| Cyclotene® 4000 Series | Photo-BCB | ≥ 350°C[9] | 350°C (1.7% weight loss per hour)[4][5][9] |

Table 2: Thermal Properties of Modified BCB Resins

| Resin Description | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) |

| BCB Modified Silicone Resin | - | 495.0°C[6] |

| Benzocyclobutene-functionalized hyperbranched polysiloxane | Not detected by DSC[2] | 512°C[2] |

| DVS-BCB | - | 446°C[11] |

| Cured DBDVS | > 380°C[11] | 453°C[11] |

| Cured AdaDBDVS | > 380°C[11] | 449°C[11] |

Experimental Protocols

Detailed experimental protocols for the characterization of thermal properties are crucial for reproducible research. Below are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to Cyclotene® resins.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of the cured Cyclotene® resin.

Methodology:

-

Sample Preparation: A small amount of the fully cured Cyclotene® resin (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation[11].

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate, typically 10°C/min[11].

-

Data Analysis: The weight of the sample is recorded as a function of temperature. The Td is often determined as the temperature at which 5% weight loss occurs (T5%). The char yield at the final temperature can also be reported.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) by detecting the change in heat flow to the sample as it is heated.

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) of the cured Cyclotene® resin is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

-

Heating Program: The sample is subjected to a heat-cool-heat cycle. For example, it might be heated from room temperature to a temperature above the expected Tg (e.g., 400°C) at a specific heating rate (e.g., 10°C/min or 20°C/min)[12]. The sample is then cooled back to room temperature and reheated at the same rate. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.

-

Data Analysis: The heat flow to the sample is plotted against temperature. The Tg is identified as a step-like change in the baseline of the DSC curve.

Visualizations

The following diagrams illustrate the experimental workflows for TGA and DSC.

References

- 1. scispace.com [scispace.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ostec-materials.ru [ostec-materials.ru]

- 5. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 6. mdpi.com [mdpi.com]

- 7. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]

- 8. lookpolymers.com [lookpolymers.com]

- 9. lookpolymers.com [lookpolymers.com]

- 10. Dow CYCLOTENE™ 3022-57 Bisbenzocyclobutene (BCB) Electronic Resin datasheet [lookpolymers.com]

- 11. Hydrolysis and condensation of a benzocyclobutene-functionalized precursor for the synthesis of high performance low- K polymers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00141J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Outgassing Properties of Benzocyclobutene (BCB) Polymers in Vacuum Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the outgassing properties of Benzocyclobutene (BCB) polymers, specifically focusing on their behavior in vacuum environments. This information is critical for applications where minimal outgassing is a prerequisite, such as in aerospace, microelectronics, and high-vacuum systems used in research and development.

Introduction to Benzocyclobutene (BCB) Polymers and Outgassing

Benzocyclobutene (BCB) polymers, commercially available under trade names like CYCLOTENE™, are a class of thermosetting polymers known for their excellent dielectric properties, thermal stability, and low moisture absorption.[1] A key characteristic that makes them suitable for sensitive applications is their minimal outgassing.

Outgassing is the release of trapped gases or volatile compounds from a material into a vacuum.[2] These released substances can include absorbed atmospheric gases, residual solvents from manufacturing, or byproducts of the polymer curing process.[2] In a vacuum environment, these outgassed molecules can condense on cooler surfaces, such as optical lenses or sensitive electronic components, leading to contamination and potential device failure.[2][3]

BCB's polymerization chemistry is advantageous in this regard, as the thermally activated ring-opening reaction of the BCB monomer does not produce volatile byproducts like water.[1] This inherent property, combined with low moisture uptake, contributes to their desirable low outgassing characteristics.[1][4][5][6]

Quantitative Outgassing Data

The standard method for quantifying the outgassing properties of materials for space and vacuum applications is the ASTM E595 test.[3][7][8] This test measures three key parameters:

-

Total Mass Loss (TML): The total percentage of mass lost by a material when heated in a vacuum.[7]

-

Collected Volatile Condensable Materials (CVCM): The percentage of the outgassed mass that condenses on a cooled collector plate.[7]

-

Water Vapor Regain (WVR): The percentage of mass regained by the material after being returned to a controlled humidity environment, indicating the amount of water that was initially outgassed.[7]

For a material to be considered "low-outgassing" and suitable for space applications, NASA has established widely accepted screening criteria.[3]

Table 1: NASA Screening Criteria for Low-Outgassing Materials

| Parameter | Acceptance Limit |

|---|---|

| Total Mass Loss (TML) | ≤ 1.0% |

| Collected Volatile Condensable Materials (CVCM) | ≤ 0.1% |

While specific ASTM E595 test data for various formulations of BCB polymers is not consistently available in publicly accessible databases, the materials are widely cited in technical literature as having "no out-gassing" or "very low outgassing," indicating that they meet or exceed the NASA screening criteria.[4][5][6][8]

Experimental Protocol: ASTM E595 Outgassing Test

The following is a detailed methodology for the ASTM E595 standard test method for determining the outgassing properties of materials.

3.1 Apparatus

The test is conducted in a vacuum chamber equipped with individual compartments for material samples. Each compartment has a corresponding collector plate that is maintained at a specific temperature. The key components include:

-

A vacuum chamber capable of reaching a pressure of at least 5 x 10⁻⁵ torr.

-

A heating element to maintain the sample at 125°C.

-

A cooling system to maintain the collector plate at 25°C.

-

A microbalance for precise weight measurements.

3.2 Procedure

-

Sample Preparation: The material to be tested is prepared in a sample size of 100-300 mg.

-

Pre-conditioning: The sample is pre-conditioned at 23°C and 50% relative humidity for 24 hours.

-

Initial Mass Measurement: The initial mass of the sample is accurately measured. The collector plate is also weighed.

-

Vacuum Exposure: The sample is placed in the test chamber, which is then evacuated to a pressure of 5 x 10⁻⁵ torr or lower. The sample is heated to 125°C for 24 hours, while the collector plate is maintained at 25°C.

-

Post-Exposure Mass Measurement: After 24 hours, the chamber is brought back to atmospheric pressure. The sample and the collector plate are immediately weighed to determine the final mass.

-

Water Vapor Regain (WVR) Measurement: The sample is then placed in a controlled environment at 23°C and 50% relative humidity for 24 hours, after which its mass is measured again to determine the WVR.

3.3 Calculations

The outgassing parameters are calculated as follows:

-

TML (%) = [(Initial Mass of Sample - Final Mass of Sample) / Initial Mass of Sample] x 100

-

CVCM (%) = [(Final Mass of Collector Plate - Initial Mass of Collector Plate) / Initial Mass of Sample] x 100

-

WVR (%) = [(Mass of Sample after WVR - Final Mass of Sample) / Initial Mass of Sample] x 100

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the ASTM E595 testing workflow and the logical relationship of the outgassing parameters.

Caption: Workflow diagram of the ASTM E595 outgassing test.

References

- 1. ostec-materials.ru [ostec-materials.ru]

- 2. mri.psu.edu [mri.psu.edu]

- 3. NASA Outgassing Data Portal – Space Engineering, etc. [spen.lu]

- 4. lookpolymers.com [lookpolymers.com]

- 5. vacseal.net [vacseal.net]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 8. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]

An In-depth Technical Guide to the Moisture Absorption Characteristics of Cyclotene™ Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the moisture absorption properties of Cyclotene™ films, a family of advanced electronics resins based on benzocyclobutene (BCB). Renowned for their low dielectric constant, low moisture uptake, and excellent thermal stability, Cyclotene films are integral to a variety of high-performance applications, including microelectronics packaging and fabrication.[1][2][3] Understanding the interaction of these films with moisture is critical for ensuring device reliability and performance.[4][5]

Core Moisture Absorption & Diffusion Properties

Cyclotene films exhibit significantly lower moisture absorption compared to other polymers like polyimides.[4] The moisture uptake increases with relative humidity but remains at a very low level, generally below 0.2% by weight at 80% relative humidity (RH).[4][5] This low moisture affinity is attributed to the nonpolar molecular structure of the DVS-bis-BCB resin.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data on the moisture absorption characteristics of Cyclotene films.

| Property | Value | Conditions | Source |

| Moisture Uptake | < 0.2% by weight | 80% RH, 23°C | [4][5] |

| 0.25% | 85% RH | [7] | |

| 0.14% | 84% RH, 23°C | [8] | |

| 0.050 - 0.14% | 30% - 84% RH | [9] | |

| Diffusion Coefficient | ~4.5 µm²/s | For a 22.8 µm film | [4] |

| Equilibration Time | ~220 seconds | For a 22.8 µm film | [4] |

| Effect on Dielectric Constant | 1.2% increase | After 85% RH at 85°C stress | [6][10] |

Experimental Protocols

The characterization of moisture absorption in Cyclotene films typically involves gravimetric analysis or electrical characterization methods.

Gravimetric Analysis for Moisture Uptake

This method directly measures the mass of water absorbed by the film.

Objective: To determine the mass percentage of moisture absorbed by a Cyclotene film at various relative humidity levels.

Apparatus:

-

High-resolution microbalance (e.g., Cahn-1000 microbalance with 1 µg resolution)[4]

-

Environmental chamber capable of controlling temperature and relative humidity.

-

Spin-coater.

-

Curing oven with an inert atmosphere (e.g., nitrogen).

-

Substrates (e.g., silicon wafers).[4]

Methodology:

-

Sample Preparation:

-

Cyclotene resin is spin-coated onto silicon substrates to achieve a desired film thickness (e.g., 7 to 20 µm).[4]

-

The coated substrates are then cured according to the manufacturer's specifications. Curing must be carried out in an inert atmosphere (oxygen concentration < 100 ppm) to prevent oxidation at elevated temperatures.[2]

-

-

Initial Measurement:

-

The cured film on the substrate is placed in the microbalance.

-

The sample is dried in the chamber until a stable weight is achieved. This is the initial dry weight.

-

-

Moisture Exposure:

-

The relative humidity in the chamber is set to a specific value (e.g., 20%, 40%, 60%, 80% RH) while maintaining a constant temperature (e.g., 23°C).[4]

-

-

Data Acquisition:

-

Calculation of Moisture Uptake:

-

The moisture uptake (M) as a weight percentage is calculated using the following formula: M (%) = [(W_s - W_d) / W_d] * 100 Where:

-

W_s is the saturated weight.

-

W_d is the initial dry weight.

-

-

-

Transient Analysis:

-

The transient data (weight gain versus time) can be used to determine the diffusion coefficient of water in the film.[4]

-

Electrical Characterization of Moisture Effects

This method assesses the impact of moisture on the electrical properties of the Cyclotene film, such as the dielectric constant.

Objective: To measure the change in dielectric constant of a Cyclotene film after exposure to humidity.

Apparatus:

-

Interdigitated capacitors (IDCs).[6]

-

Probe station.

-

Capacitance measurement instrument.

-

Environmental chamber for humidity stress testing.

Methodology:

-

Device Fabrication:

-

Interdigitated capacitors are fabricated on a substrate.

-

A thick film of Cyclotene is spin-coated over the IDCs to act as the dielectric layer.[6]

-

The film is cured as per the standard procedure.

-

-

Initial Electrical Measurement:

-

The capacitance of the IDC with the dry Cyclotene film is measured.

-

The initial dielectric constant is extracted from this capacitance measurement.[6]

-

-

Humidity Stress:

-

The sample is subjected to a high humidity and high-temperature stress test (e.g., 85% RH at 85°C).[6]

-

-

Post-Stress Measurement:

-

After the stress test, the capacitance of the IDC is measured again.

-

-

Analysis:

-

The change in capacitance is used to calculate the change in the dielectric constant of the Cyclotene film due to moisture absorption.[6]

-

Visualizations

Experimental Workflow for Gravimetric Moisture Absorption Analysis

The following diagram illustrates the logical flow of the gravimetric analysis for determining moisture absorption in Cyclotene films.

Caption: Workflow for Gravimetric Moisture Absorption Testing.

Chemical Structure of BCB Resin

The fundamental building block of Cyclotene resins is based on bisbenzocyclobutene (BCB). The following diagram shows a simplified representation of the divinylsiloxane bisbenzocyclobutene (DVS-bis-BCB) monomer, which is a common component.

References

- 1. mri.psu.edu [mri.psu.edu]

- 2. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 3. CYCLOTENE™ 3000 series – Microresist [microresist.de]

- 4. Moisture Uptake of Bisbenzocyclobutene (BCB) Films for Electronic Packaging Applications | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. rezaghodssi.com [rezaghodssi.com]

- 7. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]

- 8. researchgate.net [researchgate.net]

- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 10. researchgate.net [researchgate.net]

Optical Transparency of Cyclotene® Resins in the Visible Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical transparency of Cyclotene® advanced electronics resins, a family of materials based on benzocyclobutene (BCB), in the visible spectrum. Due to their excellent optical clarity, low dielectric constant, and robust processing characteristics, Cyclotene® resins are increasingly utilized in applications where optical performance is critical, including microfluidics, optical waveguides, and as encapsulation materials for optical sensors.[1]

Quantitative Optical Properties

Cyclotene® resins exhibit high optical transparency across the visible spectrum (400-700 nm).[2] The specific grade of the resin, processing conditions such as curing temperature, and the final film thickness can influence the precise transmission characteristics.[3][4]

Transmittance Data

While extensive datasets for all Cyclotene® grades are not publicly available, a representative UV-Visible transmission spectrum for a Cyclotene® formulation (AD6000) demonstrates the material's high transparency. For a 2.8 µm thick film, the transmittance at 400 nm is approximately 90% when cured in air and 93% when cured in a nitrogen atmosphere.[5] Across the broader visible range (400-700 nm), both samples maintain excellent and comparable transmittance.[5] This aligns with manufacturer specifications which generally claim a high optical transparency of greater than 90% across the visible spectrum for the dry-etch Cyclotene® 3000 series.[2]

| Wavelength (nm) | Transmittance (%) - Cured in Air (210°C) | Transmittance (%) - Cured in Nitrogen (250°C) |

| 400 | ~90 | ~93 |

| 550 | >95 | >95 |

| 700 | >95 | >95 |

| Table 1: Representative Transmittance of a 2.8 µm Cyclotene® AD6000 Film. Data is estimated from the UV-visible spectra presented in the source literature.[5] |

Refractive Index

The refractive index is a critical parameter for the design of optical components. For a cured film of Cyclotene® (BCB 4022-35), the refractive index has been measured to be 1.5845 at a wavelength of 632.8 nm.[3] It is important to note that the refractive index is dependent on the wavelength of light.[6]

| Cyclotene® Grade | Wavelength (nm) | Refractive Index (n) |

| BCB 4022-35 | 632.8 | 1.5845 |

| BCB 4022-35 | 1553 | 1.5606 |

| Table 2: Refractive Index of Cyclotene® 4022-35.[3] |

Experimental Protocols

The following sections detail the methodologies for the preparation of Cyclotene® thin films and the subsequent measurement of their optical transparency.

Preparation of Cyclotene® Thin Films by Spin Coating

This protocol is a generalized procedure based on manufacturer guidelines for the Cyclotene® 3000 and 4000 series.[7][8] Specific parameters should be optimized based on the desired film thickness and the specific Cyclotene® product being used.

Materials and Equipment:

-

Cyclotene® resin (e.g., 3000 or 4000 series)

-

Adhesion promoter (e.g., AP3000)

-

Substrates (e.g., silicon wafers, glass slides)

-

Solvents for cleaning (e.g., acetone (B3395972), isopropanol)

-

Spin coater

-

Hotplate

-

Curing oven with nitrogen or inert gas supply

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by sequential sonication in acetone and isopropanol, followed by rinsing with deionized water and drying with a stream of nitrogen. An optional oxygen plasma clean can be performed to ensure a pristine surface.[8]

-

Adhesion Promoter Application:

-

Dispense the adhesion promoter onto the center of the substrate.

-

Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to spread the liquid.

-

Increase the spin speed to 2000-4000 rpm for 30-60 seconds to dry the layer.[7]

-

-

Cyclotene® Resin Coating:

-

Dispense the Cyclotene® resin onto the center of the adhesion promoter-coated substrate. The dispense volume will depend on the substrate size and desired thickness.

-

Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the resin to spread evenly.

-

Ramp up to the final spin speed (typically 1000-6000 rpm) and hold for 30-60 seconds to achieve the target thickness. The final thickness is inversely proportional to the square root of the spin speed.[7]

-

-

Soft Bake:

-

Place the coated substrate on a hotplate set to a temperature between 90°C and 110°C for 60 to 90 seconds. This step removes the bulk of the solvent.[8]

-

-

Curing:

-

Transfer the substrate to a curing oven with a controlled inert atmosphere (e.g., nitrogen). The oxygen level should be below 100 ppm to prevent oxidation.

-

The cure schedule depends on the specific Cyclotene® product. A typical cure process involves ramping the temperature to 250°C and holding for 60 minutes. For photosensitive Cyclotene® (4000 series), this step is performed after exposure and development.[7][8]

-

After the hold time, allow the substrates to cool slowly to room temperature within the oven to minimize thermal stress.

-

Measurement of Optical Transparency using UV-Visible Spectrophotometry

This protocol outlines the general procedure for measuring the transmittance of the prepared Cyclotene® films.

Materials and Equipment:

-

UV-Visible Spectrophotometer with a thin film sample holder

-

Cyclotene®-coated transparent substrate (e.g., quartz or glass slide)

-

An uncoated transparent substrate of the same type for use as a reference

Procedure:

-

Instrument Setup:

-

Turn on the UV-Visible spectrophotometer and allow the light source (deuterium and tungsten lamps) to warm up and stabilize for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 350 nm to 800 nm for the visible spectrum).

-

-

Baseline Correction:

-

Perform a baseline correction or "autozero" with the sample holder empty to account for the instrument's dark current.

-

-

Reference Spectrum:

-

Place the uncoated, clean transparent substrate in the sample holder.

-

Acquire a reference spectrum. This will account for any absorption or reflection losses from the substrate material itself.

-

-

Sample Measurement:

-

Replace the reference substrate with the Cyclotene®-coated substrate. Ensure the film is oriented perpendicular to the incident light beam to minimize reflection losses.

-

Acquire the transmission spectrum of the sample. The instrument's software will automatically calculate the transmittance by ratioing the sample spectrum to the reference spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show the percentage of light transmitted through the Cyclotene® film as a function of wavelength. Tabulate the transmittance values at key wavelengths within the visible range.

-

Visualizations

The following diagrams illustrate the key experimental workflow for the preparation and characterization of Cyclotene® thin films.

Caption: Experimental workflow for Cyclotene® film preparation and optical characterization.

References

- 1. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]

- 2. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]

- 3. lnpo.net [lnpo.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of refractive index and thickness of thick transparent films by variable-angle spectroscopic ellipsometry: application to benzocyclobutene films [opg.optica.org]

- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

Refractive Index of Cured Cyclotene 4000 Series: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the refractive index of the cured Cyclotene 4000 series of advanced electronic resins. Developed for researchers, scientists, and professionals in drug development and related fields, this document details the optical properties of these benzocyclobutene (BCB)-based polymers, outlines the experimental protocols for their characterization, and presents the underlying chemical principles.

Introduction to Cyclotene 4000 Series

The Cyclotene 4000 series, a family of photo-definable benzocyclobutene (BCB) resins, are widely utilized in microelectronics and photonics for their excellent dielectric properties, thermal stability, and low moisture absorption.[1][2] These polymers are derived from B-staged divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB) monomers and are available in various viscosities to achieve a range of film thicknesses.[3][4] The final properties of the cured film, including the refractive index, are highly dependent on the specific product within the series and the curing conditions employed.

Quantitative Data: Refractive Index of Cured Cyclotene 4000 Series

The refractive index of cured Cyclotene 4000 series films is a critical parameter for the design and fabrication of optical and photonic devices. The following tables summarize the available quantitative data for different resins within this series at various wavelengths and curing conditions. It is important to note that the refractive index can be influenced by factors such as the degree of polymerization, curing temperature, and the measurement technique.[5][6]

Table 1: Refractive Index of Cured Cyclotene 4022-35

| Curing Temperature (°C) | Wavelength (nm) | Refractive Index (TE Polarization) |

| 250 | 632.8 | 1.5845 |

| 250 | 1553 | 1.5606 |

| 300 | 632.8 | 1.5680 |

| 300 | 1553 | 1.5471 |

Table 2: Refractive Index of Cured Cyclotene 4024-40 (Approximate Values)

| Wavelength (nm) | Approximate Refractive Index |

| 500 | 1.575 |

| 600 | 1.565 |

| 800 | 1.555 |

| 1000 | 1.550 |

| 1200 | 1.548 |

| 1400 | 1.545 |

| 1600 | 1.542 |

Note: These values are approximated from graphical data presented by Foothill Instruments and are for a film cured at 250°C for 60 minutes.[5]

Table 3: Influence of Curing Method on Refractive Index of Cyclotene 4024-40 at 1550 nm

| Curing Method | Refractive Index Change |

| Oven Curing | 1.49% |

| Hotplate Curing | 0.1% |

Note: The study by Yahya et al. (2011) reported these percentage changes, highlighting the sensitivity of the final refractive index to the curing process.[6][7]

Cyclotene 4026:

Despite a comprehensive search of publicly available literature and datasheets, specific quantitative data for the refractive index of cured Cyclotene 4026 could not be located. While processing guides and property summaries for the 4000 series often include the 4026 variant, they do not specify its refractive index.[2][8][9]

Experimental Protocols

The accurate determination of the refractive index of thin polymer films is crucial for their application in optical devices. The following sections detail the methodologies cited in the literature for characterizing the Cyclotene 4000 series.

Sample Preparation: Spin Coating and Curing

Substrate Preparation: Substrates, typically silicon wafers or glass, are cleaned using standard procedures to ensure a contaminant-free surface for film deposition.

Spin Coating: The Cyclotene 4000 series resin is dispensed onto the substrate, which is then spun at a specific rotational speed to achieve the desired film thickness. The final thickness is a function of the resin's viscosity and the spin speed.[9]

Curing: The coated substrate is then subjected to a curing process to induce polymerization of the BCB resin. This is a critical step that largely determines the final mechanical and optical properties of the film. Curing can be performed using various methods, including:

-

Oven Curing: The substrate is placed in a nitrogen-purged oven and ramped to the desired curing temperature (e.g., 250°C or 300°C) for a specific duration (e.g., 1 hour).

-

Hotplate Curing: The substrate is placed on a hotplate at a set temperature for a defined time.

The choice of curing method and the temperature profile significantly impact the degree of cross-linking and, consequently, the refractive index of the final film.[6][7]

Refractive Index Measurement Techniques

Two primary techniques have been reported for measuring the refractive index of cured Cyclotene 4000 series films:

3.2.1 Prism Coupling:

The prism coupling technique is a widely used method for determining the refractive index and thickness of thin dielectric films.

-

Principle: A high-index prism is brought into contact with the thin film. A laser beam is directed through the prism, and the angle of incidence is varied. At specific angles, known as mode angles, light couples into the film and propagates as a guided wave.

-

Procedure:

-

The cured Cyclotene film on its substrate is brought into contact with the base of a high-refractive-index prism.

-

A polarized laser beam (e.g., at 632.8 nm or 1553 nm) is directed at the prism.

-

The intensity of the reflected light is monitored by a photodetector as the angle of incidence is changed.

-

Dips in the reflected intensity indicate the coupling of light into the waveguide modes of the film.

-

By measuring these mode angles, the refractive index and thickness of the film can be calculated with high precision.

-

3.2.2 Spectroscopic Ellipsometry:

Spectroscopic ellipsometry is a non-destructive optical technique for characterizing thin films.

-

Principle: It measures the change in the polarization state of light upon reflection from a sample. This change is quantified by two parameters, Psi (Ψ) and Delta (Δ).

-

Procedure:

-

A beam of light with a known polarization is directed onto the surface of the cured Cyclotene film at a specific angle of incidence.

-

The polarization of the reflected light is analyzed over a range of wavelengths.

-

The measured Ψ and Δ spectra are then fitted to an optical model of the sample (e.g., a single layer on a substrate).

-

Through this fitting process, the refractive index and thickness of the film can be determined as a function of wavelength.

-

Visualizations

Chemical Structure and Polymerization of DVS-bis-BCB

The fundamental chemistry of the Cyclotene 4000 series involves the thermal ring-opening of the benzocyclobutene monomer, followed by a Diels-Alder cycloaddition reaction to form a highly cross-linked polymer network.[4]

Caption: Polymerization of DVS-bis-BCB monomer in Cyclotene.

Experimental Workflow for Refractive Index Measurement

The following diagram illustrates the general workflow for determining the refractive index of a cured Cyclotene 4000 series thin film.

Caption: Workflow for refractive index determination.

Influence of Curing Temperature on Refractive Index

The degree of polymerization, which is controlled by the curing temperature, has a direct impact on the refractive index of the final Cyclotene film.

Caption: Curing temperature's effect on refractive index.

References

- 1. CYCLOTENE™ 4000 series – Microresist [microresist.de]

- 2. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 3. scispace.com [scispace.com]

- 4. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]

- 5. AP-01: Refractive Index of BCB [foothill-instruments.com]

- 6. publications.waset.org [publications.waset.org]

- 7. researchgate.net [researchgate.net]

- 8. ostec-materials.ru [ostec-materials.ru]

- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]